molecular formula C11H15BrClNO B2387435 4-(4-Bromophenyl)oxan-4-amine hydrochloride CAS No. 1380300-48-0

4-(4-Bromophenyl)oxan-4-amine hydrochloride

Cat. No. B2387435
CAS RN: 1380300-48-0
M. Wt: 292.6
InChI Key: IHIHVMJGJDAGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)oxan-4-amine hydrochloride, also known as 4-Bromo-4-phenyloxazolidin-2-one hydrochloride, is a novel, potent and selective inhibitor of the enzyme PDE4 (phosphodiesterase 4). It has been studied for its potential use in the treatment of various diseases and conditions, such as asthma, chronic obstructive pulmonary disease, and inflammation. PDE4 is an important enzyme involved in the regulation of inflammatory processes, and its inhibition has been shown to reduce airway inflammation. 4-Bromo-4-phenyloxazolidin-2-one hydrochloride has been shown to be a potent and selective inhibitor of PDE4, and is currently being studied for its potential use in the treatment of various diseases and conditions.

Scientific Research Applications

Oxidation and Structural Analysis

"Magic Blue" (tris(4-bromophenyl)aminium hexachloridoantimonate), a compound closely related to 4-(4-Bromophenyl)oxan-4-amine hydrochloride, is noted for its strong oxidizing properties with minimal structural changes upon oxidation. This property contrasts with more electron-rich triarylamines, which undergo significant structural alterations upon oxidation. The stability of "Magic Blue" suggests potential applications in oxidation processes where minimal reorganization energy is beneficial (Quiroz-Guzmán & Brown, 2010).

Pharmaceutical Synthesis

The compound has been employed in the synthesis of 1-substituted benzimidazoles and 3-substituted 3H-thieno[2,3-d]imidazoles, showcasing its versatility in pharmaceutical chemistry (Lygin & Meijere, 2009).

Amine Protection in Chemical Synthesis

The 9-(4-bromophenyl)-9-fluorenyl group, derived from 4-(4-Bromophenyl)oxan-4-amine hydrochloride, serves as an innovative amine protecting group. This group can be activated and removed under mild conditions, providing utility in synthetic chemistry for selective protection and deprotection strategies (Surprenant & Lubell, 2006).

Crystal Structure and Interaction Analysis

Research has also delved into the crystal structure and interaction analysis of compounds derived from 4-(4-Bromophenyl)oxan-4-amine hydrochloride. Detailed analyses have been performed on intermolecular hydrogen bonding and stacking interactions, contributing to understanding of molecular stability and behavior (Nadaf et al., 2019).

properties

IUPAC Name

4-(4-bromophenyl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11;/h1-4H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIHVMJGJDAGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)oxan-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.